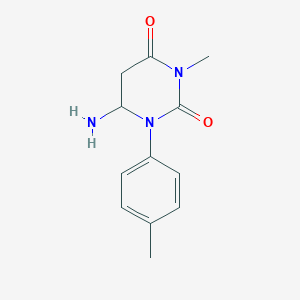

Tetrahydropyrimidine-2,4-dione

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C12H15N3O2 |

|---|---|

分子量 |

233.27 g/mol |

IUPAC名 |

6-amino-3-methyl-1-(4-methylphenyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H15N3O2/c1-8-3-5-9(6-4-8)15-10(13)7-11(16)14(2)12(15)17/h3-6,10H,7,13H2,1-2H3 |

InChIキー |

CMOTVFURGXSRJM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)N2C(CC(=O)N(C2=O)C)N |

製品の起源 |

United States |

Synthetic Methodologies for Tetrahydropyrimidine 2,4 Dione and Its Derivatives

Established and Emerging Synthesis Approaches

The construction of the tetrahydropyrimidine-2,4-dione scaffold can be achieved through several established and innovative synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and control over substitution patterns.

Biginelli Reaction: Modern Adaptations and Catalytic Innovations

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, has been a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), which can be precursors to tetrahydropyrimidine-2,4-diones. amazonaws.com Originally reported by Pietro Biginelli in 1891, this multicomponent reaction has undergone significant modifications to improve yields and expand its applicability. wikipedia.org

Modern adaptations often focus on the use of various catalysts to enhance reaction rates and efficiency. amazonaws.comwikipedia.org Both Brønsted and Lewis acids have been successfully employed. wikipedia.org Lewis acid catalysts such as ferric chloride (FeCl₃), nickel chloride (NiCl₂), cobalt chloride (CoCl₂), and lanthanum chloride (LaCl₃) have been shown to effectively catalyze the reaction, often leading to excellent yields and shorter reaction times compared to the classical acid-catalyzed method. researchgate.netresearchgate.netnih.gov For instance, the use of ferric chloride hexahydrate or nickel chloride hexahydrate in ethanol (B145695) can produce DHPMs in 53-97% yields within 4-5 hours. researchgate.net Similarly, cobalt chloride hexahydrate and lanthanum chloride heptahydrate have demonstrated good to excellent yields (56-99%) in a comparable timeframe. researchgate.net

Furthermore, the development of heterogeneous and green catalysts represents a significant advancement. Catalysts like silica-supported P₂O₅ and formic acid have been utilized under solvent-free conditions, promoting environmentally friendly synthesis. rsc.orgcmu.ac.th The use of ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), has also been explored, offering high yields at room temperature and the potential for catalyst recycling. acs.org

Recent innovations include the use of novel catalytic systems like copper complexes and nanomagnetic alginate modified by histidine, which can act as reusable green catalysts. bohrium.comresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often in the absence of a solvent or catalyst. mdpi.comnih.gov These modern approaches not only improve the efficiency and environmental footprint of the Biginelli reaction but also broaden the scope for creating diverse libraries of this compound derivatives. nih.govmdpi.com

Table 1: Comparison of Catalysts in the Biginelli Reaction

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ferric Chloride Hexahydrate | Ethanol, reflux | 53-97 | researchgate.net |

| Nickel Chloride Hexahydrate | Ethanol, reflux | 53-97 | researchgate.net |

| Cobalt Chloride Hexahydrate | Ethanol, reflux | 56-99 | researchgate.net |

| Lanthanum Chloride Heptahydrate | Ethanol, reflux | 56-99 | researchgate.net |

| Formic Acid | Solvent-free, 70°C | High to excellent | cmu.ac.th |

| DIPEAc | Room temperature | High | acs.org |

| (PhNH₃)₂CuCl₄ | Room temperature | Good to excellent | bohrium.com |

Targeted Cyclization Reactions for Tetrahydropyrimidine (B8763341) Ring Systems

Beyond the Biginelli reaction, targeted cyclization reactions offer a more controlled approach to the synthesis of the this compound ring system. These methods typically involve the intramolecular cyclization of a pre-functionalized open-chain precursor.

One common strategy involves the cyclization of a urea derivative with a suitable three-carbon component, such as a β-ketoester or a diketone. evitachem.com For example, the reaction of urea with β-ketoesters in the presence of a catalyst, often with heating, facilitates the formation of the pyrimidine (B1678525) ring. This approach allows for the introduction of substituents at various positions of the ring by choosing appropriately substituted starting materials.

Another approach involves the cyclization of 6-aminouracil (B15529) derivatives. For instance, the cyclization of 6-aminouracils with diimines, catalyzed by p-toluenesulfonic acid (PTSA), can produce tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones in good yields and with high diastereoselectivity. researchgate.net The reaction proceeds through the formation of an iminium ion, which is then attacked by the enamine carbon of the 6-aminouracil, followed by intramolecular cyclization. researchgate.net

Furthermore, the synthesis can be achieved through the reaction of enolates of 1,3-diketones or β-oxoesters with N-[alkyl(tosyl)methyl]ureas, followed by acid-catalyzed dehydration of the intermediate 4-hydroxyhexahydropyrimidine-2-one. bohrium.com This method provides access to 4-unsubstituted and 4-alkyl-substituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-ones. bohrium.com These targeted cyclization strategies offer greater control over the final structure compared to one-pot multicomponent reactions.

Multi-component Reactions (MCRs) for Diversified this compound Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach is highly efficient and atom-economical, making it ideal for generating diverse libraries of compounds for drug discovery. mdpi.com The Biginelli reaction itself is a classic example of a three-component reaction used to synthesize dihydropyrimidinones, which are closely related to tetrahydropyrimidine-2,4-diones. amazonaws.com

Beyond the traditional Biginelli reaction, novel MCRs have been developed to access a wider range of substituted tetrahydropyrimidine-2,4-diones. For example, a four-component modified Biginelli reaction has been established for the synthesis of C-2 functionalized dihydropyrimidines. nih.gov This method utilizes acetylacetone, an aromatic aldehyde, thiourea, and dimethyl sulfate (B86663) to construct a 5-acetyl 2-methylthio dihydropyrimidine (B8664642) intermediate, which can be further functionalized with various nucleophiles. nih.gov

Another innovative MCR involves the one-pot reaction of ninhydrin, malononitrile, and linear diamines in water under catalyst-free conditions to produce tetrahydropyrimidine-2-ylidene-1,3-indenediones. nih.govrsc.org This green approach provides high yields in short reaction times. nih.govrsc.org Furthermore, a five-component cascade reaction involving a Biginelli condensation followed by a Diels-Alder reaction has been reported, leading to complex pyrano[2,3-d]pyrimidine structures. nih.gov

Photo-assisted MCRs have also emerged as a mild and efficient method for the synthesis of tetrahydropyrimidines. researchgate.net These reactions often proceed under visible light irradiation and can utilize readily available starting materials. researchgate.net The versatility of MCRs allows for the rapid generation of large and diverse libraries of this compound derivatives, which is highly valuable in medicinal chemistry for the discovery of new bioactive molecules. nih.govacs.org

Catalytic Reduction Methods in Tetrahydropyrimidine Scaffold Formation

The formation of the tetrahydropyrimidine scaffold can also be achieved through the catalytic reduction of a more unsaturated pyrimidine precursor, such as a dihydropyrimidine or a pyrimidine. This approach allows for the synthesis of tetrahydropyrimidine-2,4-diones from readily available starting materials.

One common method involves the reduction of dihydropyrimidinones, the products of the Biginelli reaction, to the corresponding tetrahydropyrimidines. amazonaws.com This can be accomplished using various reducing agents. For instance, reduction reactions can convert these compounds into dihydro or tetrahydro derivatives using reagents like sodium borohydride. evitachem.com

Additionally, pyrimidines themselves can be reduced to create tetrahydropyrimidine derivatives. amazonaws.com This hydrogenation process is a key step in accessing the saturated heterocyclic core. While specific catalytic systems for the direct reduction of pyrimidine-2,4-diones to tetrahydropyrimidine-2,4-diones are not extensively detailed in the provided context, the general principle of reducing the pyrimidine ring is a recognized synthetic strategy. amazonaws.com

It is important to note that the choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyrimidine ring without affecting other functional groups that may be present on the molecule.

Regioselective Synthesis Strategies for Substituted Tetrahydropyrimidine-2,4-diones

Controlling the position of substituents on the this compound ring is crucial for fine-tuning the biological activity of these compounds. Regioselective synthesis strategies aim to achieve this control, allowing for the specific placement of functional groups at desired positions.

One approach to achieve regioselectivity is through the careful choice of starting materials and reaction conditions in cyclization reactions. For example, in the synthesis of N-substituted uracils, the reaction of N-monosubstituted ureas can lead to the formation of the N3-isomer as the single product. acs.org However, the use of N,N'-disubstituted ureas may not lead to the desired uracil (B121893) formation. acs.org

Alkylation of the uracil ring is another common method for introducing substituents, but this can often lead to a mixture of N-1 and N-3 alkylated products. researchgate.netresearchgate.net Therefore, developing regioselective alkylation methods is an important area of research. One strategy involves using protecting groups to block one of the nitrogen atoms, directing the alkylation to the other. For instance, a protection strategy can be employed for the synthesis of N3-unsubstituted, N1-substituted hydantoins, which are precursors to more complex heterocyclic systems. beilstein-journals.org

Another strategy for regioselective synthesis involves the use of specific catalysts or reaction conditions that favor the formation of one regioisomer over another. For example, in the synthesis of pyrimidine-fused tetrahydropyridines, a three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils in the presence of FeCl₃·6H₂O as a catalyst under microwave irradiation has been shown to be regioselective. researchgate.net

Furthermore, a general approach to 4-unsubstituted and 4-alkyl-substituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones(ones) has been developed based on the reaction of enolates of 1,3-diketones or β-oxoesters with N-[alkyl(tosyl)methyl]thioureas or ureas. bohrium.com This method allows for the regioselective introduction of substituents at the 4- and 5-positions. The development of such regioselective strategies is critical for the rational design and synthesis of new this compound derivatives with specific biological profiles.

Post-Cyclization Functional Group Modifications and Derivatization Strategies

Once the this compound core has been synthesized, further diversification can be achieved through post-cyclization functional group modifications and derivatization strategies. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Common modifications include oxidation, reduction, and substitution reactions. evitachem.com For example, the tetrahydropyrimidine ring can be oxidized to form the corresponding pyrimidine oxides using oxidizing agents like hydrogen peroxide. evitachem.com Conversely, reduction of the carbonyl groups to alcohols can be achieved using reducing agents such as lithium aluminum hydride. smolecule.com

Nucleophilic substitution reactions are widely used to introduce various functional groups at specific positions on the pyrimidine ring. For instance, alkyl halides or acyl chlorides can be used to introduce alkyl or acyl groups. The amino group at position 6 of 6-aminouracil derivatives can be a versatile handle for further functionalization. It can be acylated or alkylated to introduce a variety of substituents. nih.gov

Derivatization can also be performed at the nitrogen atoms of the uracil ring. Alkylation of uracil and its derivatives can occur at both the N-1 and N-3 positions. researchgate.netresearchgate.net The choice of alkylating agent and reaction conditions can influence the regioselectivity of this reaction. For example, treatment with benzyl (B1604629) bromide can lead to the introduction of a benzyl group. acs.org

Furthermore, derivatization strategies can involve the use of coupling reactions to attach more complex moieties to the tetrahydropyrimidine scaffold. For instance, selenium can be introduced into nucleic acids, including those containing uracil, for crystallographic studies. nih.gov While not a direct modification of the this compound itself, this illustrates the potential for incorporating diverse elements and functional groups.

These post-cyclization modifications are crucial for generating libraries of diverse this compound derivatives for structure-activity relationship (SAR) studies in drug discovery. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives, often referred to as dihydropyrimidinones (DHPMs), has been significantly influenced by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient chemical processes. The Biginelli reaction, a multicomponent reaction (MCR) that condenses an aldehyde, a β-ketoester, and urea or thiourea, is the classic method for producing this heterocyclic core. amazonaws.com Modern adaptations of this reaction focus on minimizing waste, energy consumption, and the use of toxic materials. ichem.mdacs.org

Solvent-Free Reaction Conditions

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, also known as neat or solid-state reaction, offers a compelling alternative by conducting reactions with only the reactants and a catalyst, if necessary.

Several studies have demonstrated the successful synthesis of dihydropyrimidinones under solvent-free conditions, often with significant advantages in terms of yield, reaction time, and operational simplicity. ijpsr.com One of the simplest approaches involves heating a mixture of the neat reactants (1,3-dicarbonyl compound, aldehyde, and urea) at elevated temperatures (100–105 °C), which can produce high yields of the desired product in about an hour without any catalyst. acs.org This method presents a direct challenge to traditional procedures that rely on hazardous solvents and toxic catalysts. acs.orgarkat-usa.org

The use of catalysts remains crucial for enhancing reaction rates and yields under solvent-free conditions. A variety of catalysts have been employed, showcasing the versatility of this green approach:

Heterogeneous Acid Catalysts: Catalysts like Heteropolyacid-Clay (HPA-Clay) and Montmorillonite KSF have been developed for the Biginelli reaction. ichem.mdrsc.org For instance, using 2 mol% of an HPA-Clay catalyst (H₅PV₂W₁₀O₄₀ immobilized on Montmorillonite KSF clay) under solvent-free conditions can produce DHPMs in high yields (up to 96%) within an hour. ichem.md These catalysts are often reusable, maintaining high activity over multiple cycles, which adds to the economic and environmental sustainability of the process. ichem.mdrsc.org

Magnetic Nanocatalysts: To facilitate easy catalyst separation and recovery, magnetic nanocatalysts such as Fe₃O₄@C@OSO₃H have been designed. These catalysts allow for the one-pot synthesis of dihydropyrimidinone derivatives in high yields at 80 °C under solvent-free conditions. tandfonline.com

Simple Lewis Acids and Salts: Readily available and inexpensive catalysts like CuCl₂·2H₂O and ammonium (B1175870) chloride have been effectively used in solvent-free syntheses, including through "Grindstone" methods where reactants are ground together. semanticscholar.orgnih.govmdpi.com

Microwave Irradiation: Coupling solvent-free conditions with microwave irradiation can dramatically reduce reaction times and improve yields. In one study, equimolar amounts of a 1,3-dicarbonyl compound, an aldehyde, and urea/thiourea were irradiated without any solvent or support, yielding pure products quickly and cleanly. arkat-usa.org

The following table summarizes various solvent-free approaches for the synthesis of this compound derivatives.

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-dicarbonyl compound, aldehyde, urea | Catalyst-free | 100–105 °C, 1 hour | High | acs.org |

| Aldehyde, ethyl acetoacetate, urea/thiourea | Catalyst-free | Reflux temperature | 76–96% | ijpsr.com |

| 1,3-dicarbonyl, arylaldehyde, urea/thiourea | Catalyst-free | Microwave irradiation | High (>90%) | arkat-usa.org |

| Aldehydes, ethylacetoacetate, urea | HPA-Clay (2 mol%) | Solvent-free | Up to 96% | ichem.md |

| Aromatic aldehyde, β-dicarbonyl, urea/thiourea | Fe₃O₄@C@OSO₃H | 80 °C | High | tandfonline.com |

| Aldehyde, ethylcyanoacetate, thiourea/urea | Diisopropyl ethyl ammonium acetate (DIPEAc) | Room Temperature | High | acs.org |

| Aromatic benzaldehyde, ethyl acetoacetate, urea/thiourea | CuCl₂·2H₂O | Grindstone method | Excellent | mdpi.com |

Mechanochemical Synthesis Techniques (e.g., Planetary Ball Milling)

Mechanochemistry utilizes mechanical energy, typically through grinding, milling, or shearing, to induce chemical reactions. researchgate.net This technique often eliminates the need for bulk solvents, aligning perfectly with the goals of green chemistry. Planetary ball milling is a common mechanochemical method where reactants are placed in a vial with grinding balls and subjected to high-speed rotation and impact forces, facilitating the reaction in a solid or near-solid state. rsc.orgmdpi.com

The Biginelli reaction has been shown to proceed efficiently under mechanochemical conditions, often providing superior results compared to conventional solution-based methods. mdpi.comnih.gov A significant advantage is the potential to conduct the reaction without any catalyst, achieving excellent yields in short timeframes. mdpi.comresearchgate.net For example, the one-pot condensation of aldehydes, ethyl acetoacetate, and urea can yield 3,4-dihydropyrimidine derivatives in over 98% yield within 30 minutes of milling at 750 rpm. mdpi.comresearchgate.net

The efficiency of mechanochemical synthesis can be influenced by various parameters. Research has shown that the ball-to-reagent weight ratio (BRR) is a critical factor. researchgate.net In one study, increasing the BRR from 1:1 to 8:1 dramatically increased the conversion rate from 0% after 12 hours to 100% in just 30 minutes. researchgate.net

While catalyst-free methods are highly desirable, catalysts can still play a role in mechanochemical synthesis. For instance, p-toluenesulfonic acid (pTSA) has been used as a catalyst in the planetary ball mill synthesis of Biginelli-type compounds. rsc.org The combination of mechanical activation with a catalyst can sometimes lead to unique products not observed under traditional conditions. rsc.org Mechanochemistry provides a powerful, environmentally friendly tool for organic synthesis, often reducing reaction times and waste while improving yields. researchgate.net

The following table details findings from the mechanochemical synthesis of this compound derivatives.

| Reactants | Catalyst | Milling Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, ethyl acetoacetate, urea | Catalyst-free | Planetary Mill, 750 rpm, 30 min, BRR 8:1 | >98% | mdpi.comresearchgate.net |

| Lawsone, p-substituted benzaldehydes, ureas | p-toluenesulfonic acid (pTSA) (20 mol%) | Planetary Mill (P7) | 90% (for the linear product) | rsc.org |

| Aromatic aldehydes, ethyl cyanoacetate, urea | Not specified | Mechanochemical approach | Excellent (98%) | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of Tetrahydropyrimidine 2,4 Dione Compounds

Comprehensive Spectroscopic Analyses

Spectroscopic methods provide a detailed view of the molecule's architecture and electronic environment.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups and vibrational modes within the tetrahydropyrimidine-2,4-dione molecule. rsc.orgpsu.edu Experimental studies, including matrix isolation techniques using argon and nitrogen matrices, coupled with theoretical calculations (DFT and MP2 methods), have provided unequivocal assignments of the vibrational spectra. rsc.orgpsu.eduresearchgate.net

The IR spectra of dihydrouracil (B119008) are well-reproduced by theoretical calculations. researchgate.net Key vibrational modes include the N-H stretching vibrations, which are typically observed in the region of 3000-3500 cm⁻¹. ijcrt.org For instance, in a related sulfonamide derivative, the N-H stretch was experimentally observed at 3330 cm⁻¹. ijcrt.org The carbonyl (C=O) stretching vibrations are prominent in the 1650–1750 cm⁻¹ range.

Detailed analysis reveals the puckering of the C5–C6–N1 part of the ring. rsc.orgpsu.edu The CO out-of-plane bending mode has been observed to couple with the N-H stretch mode. tandfonline.comhuji.ac.il In-plane bending vibrations of the C=O groups are also identified, with the in-phase bending (rocking) and out-of-phase (scissoring) modes appearing at distinct wavenumbers. psu.edu For example, the β(C=O) rocking vibration for dihydrouracil in an argon matrix is assigned at 547 cm⁻¹, while the scissoring vibration is observed at 384 cm⁻¹. psu.edu

Table 1: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Dihydrouracil

| Vibrational Mode | Experimental (Ar matrix) psu.edu | Theoretical (DFT/B3LYP) psu.edu |

|---|---|---|

| N-H Stretch | - | ~3478 tandfonline.com |

| C=O Stretch | - | - |

| β(C=O) Rocking | 547 | - |

| β(C=O) Scissoring | 384 | - |

| γ(C=O) Bending | - | - |

| β(N1H) Bending | - | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the hydrogen and carbon framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. nih.gov

¹H NMR: Experimental ¹H NMR spectra have been recorded in various solvents, including water (H₂O) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). hmdb.camcdb.cahmdb.ca In water at 500 MHz, proton signals are observed at chemical shifts (δ) of approximately 3.45 ppm and 2.67 ppm. hmdb.canih.gov

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. In DMSO-d₆, characteristic peaks for dihydrouracil appear at approximately 171.0, 153.9, 35.3, and 30.3 ppm. nih.gov These signals correspond to the carbonyl carbons and the saturated carbons of the pyrimidine (B1678525) ring. Theoretical calculations using DFT methods have been employed to support the experimental findings. nih.gov

Table 2: Experimental NMR Data for Dihydrouracil

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Water (500 MHz) | 3.45, 2.67 | hmdb.canih.gov |

| ¹³C | DMSO-d₆ (15.08 MHz) | 170.97, 153.90, 35.27, 30.34 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the molecule. For this compound derivatives, absorption maxima are typically monitored in the range of 260–280 nm, which is characteristic of conjugated dihydropyrimidine (B8664642) systems.

Computational studies using methods like CASPT2//CASSCF have been employed to calculate the vertical excitation energies and predict the electronic spectra. aip.orgresearchgate.net For the related C6OH adduct of dihydrouracil, significant electronic transitions are predicted at approximately 2.63 eV (470 nm) and 3.64 eV (340 nm). aip.org The attack of hydroxyl radicals on 5,6-dihydrouracil leads to products with distinct absorption bands. aip.org For instance, the reaction can yield radicals that absorb light around 3.06 eV (405 nm). aip.org

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition. The computed molecular weight of dihydrouracil (C₄H₆N₂O₂) is 114.10 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can verify the exact molecular ion peak. Various mass spectrometry techniques, including GC-MS and LC-MS, have been used to analyze dihydrouracil. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in the solid state. Studies on dihydrouracil crystals have revealed a monoclinic crystal system with the space group P2₁/c. iucr.orgscientificlabs.co.uk

The crystal structure analysis shows that the saturated ring of dihydrouracil adopts a twist half-chair conformation. iucr.org In this conformation, atoms C(5) and C(6) are displaced on opposite sides of the mean plane of the molecule. iucr.org The molecule exists in the diketo form and engages in hydrogen bonding, forming infinite zigzag ribbons where each molecule is hydrogen-bonded to two adjacent molecules. iucr.org The O(2) atom is involved in two hydrogen bonds, while the O(4) atom is not involved in hydrogen bonding. iucr.org The inter-planar separation between the bases is approximately 3.34 Å. iucr.org

Table 3: Crystallographic Data for Dihydrouracil

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.orgscientificlabs.co.uk |

| Space Group | P2₁/c | iucr.orgscientificlabs.co.uk |

| a (Å) | 4.210 | iucr.org |

| b (Å) | 5.816 | iucr.org |

| c (Å) | 19.777 | iucr.org |

| β (°) | 95.15 | iucr.org |

| Z | 4 | iucr.org |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry-Thermogravimetric Analysis)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of compounds, including melting point and decomposition behavior. For dihydrouracil, the melting point is reported to be in the range of 279-281 °C. scientificlabs.co.uk These techniques can provide valuable information on the thermal stability of this compound and its derivatives.

Computational and Theoretical Investigations of Tetrahydropyrimidine 2,4 Dione Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of tetrahydropyrimidine-2,4-dione and its derivatives. These computational methods allow for the detailed examination of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic properties of this compound systems. nih.gov DFT methods are employed to optimize molecular geometries, calculate electronic structures, and predict various spectroscopic and chemical properties. echemcom.com The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov

A commonly used functional for studying such organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated reliability in predicting molecular structures and energies. echemcom.comsamipubco.com This functional combines the strengths of both Hartree-Fock theory and DFT. Basis sets, which are sets of mathematical functions used to build molecular orbitals, also play a critical role. The 6-311++G(d,p) basis set, for example, is often used to provide a good balance between computational cost and accuracy for systems containing heteroatoms like nitrogen and oxygen. nih.gov

The process begins with the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. echemcom.com These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

| Parameter | Description | Typical Application in this compound Studies |

|---|---|---|

| Exchange-Correlation Functional | Approximates the exchange and correlation energy in DFT. | B3LYP is frequently used for its accuracy in organic molecules. echemcom.comsamipubco.com |

| Basis Set | A set of functions used to build molecular orbitals. | 6-31G(d,p) or larger sets like 6-311++G(d,p) are common. nih.govmalayajournal.org |

| Geometry Optimization | Finds the lowest energy arrangement of atoms. | Essential for obtaining accurate structural parameters. echemcom.com |

| Frequency Calculation | Confirms the nature of the stationary point (minimum or transition state). | Verifies that the optimized structure is a stable conformer. echemcom.com |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. samipubco.com Conversely, a small gap suggests that the molecule is more reactive and can be easily excited. malayajournal.org For this compound derivatives, the nature and energy of these frontier orbitals can be tuned by introducing different substituent groups.

The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the localization of the HOMO on a particular atom or functional group indicates its nucleophilic character, while the localization of the LUMO points to its electrophilic character. youtube.com This analysis is crucial for predicting reaction mechanisms and designing new molecules with desired reactivity.

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Associated with the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Associated with the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and reactivity. A larger gap suggests higher stability. samipubco.com |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.orgwisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret chemically. uni-muenchen.de

NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge transfer. It quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of the interaction. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is color-coded to represent different electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like oxygen and nitrogen. mdpi.com Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. mdpi.com

For this compound, the MEP map can identify the most reactive sites. The carbonyl oxygens are expected to be regions of high negative potential, making them likely sites for protonation or interaction with electrophiles. The N-H protons, on the other hand, would exhibit positive potential, indicating their acidic character. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's biological activity. nih.govresearchgate.net

Tautomerism Studies in this compound Derivatives

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a significant phenomenon in many heterocyclic compounds, including this compound derivatives. The position of the tautomeric equilibrium can profoundly influence the chemical and biological properties of these molecules.

Computational modeling provides a powerful means to investigate the relative stabilities of different tautomeric forms and to predict the equilibrium constants for their interconversion. orientjchem.org By calculating the Gibbs free energy of each tautomer, it is possible to determine which form is thermodynamically more stable under specific conditions (e.g., in the gas phase or in different solvents). nih.gov

For this compound, several tautomeric forms are possible, including the diketo, keto-enol, and dienol forms. DFT methods, such as B3LYP with an appropriate basis set, are commonly used to optimize the geometries of these tautomers and calculate their energies. orientjchem.orgnih.gov The relative energies can then be used to estimate the tautomeric equilibrium constants.

Solvent effects can have a significant impact on tautomeric equilibria. orientjchem.org Therefore, computational models often incorporate the influence of the solvent, either through implicit continuum models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. researchgate.net These studies have shown that polar solvents tend to stabilize the more polar tautomer, which can shift the equilibrium position. Understanding the tautomeric preferences of this compound derivatives is crucial for interpreting their spectroscopic data and for predicting their behavior in different chemical and biological environments.

Spectroscopic Investigations of Tautomeric Equilibria in Solution and Solid State

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a key characteristic of this compound. The diketo form is in equilibrium with its keto-enol tautomers. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of substituents. Spectroscopic techniques, in conjunction with quantum chemical calculations, are powerful tools for studying these tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for investigating tautomerism. bohrium.com The chemical shifts of the protons and carbons are sensitive to the electronic environment, and thus to the tautomeric form. In cases of slow exchange between tautomers on the NMR timescale, distinct signals for each form can be observed and their relative populations determined by integration. For rapid exchange, an averaged spectrum is observed, and the position of the signals can provide information about the equilibrium position. chemrxiv.org For instance, the chemical shift of the tautomeric proton can be predicted for each form, and comparison with the experimental value can indicate the dominant tautomer. chemrxiv.org In the solid state, techniques like 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR are employed to study tautomeric equilibria, revealing the influence of crystal packing on the preferred tautomeric form. bohrium.com

UV-Vis spectroscopy is another valuable technique. The different tautomers of this compound will have distinct electronic absorption spectra. By analyzing the absorption bands in various solvents of differing polarities, insights into the predominant tautomeric forms can be gained. mdpi.comsciforum.net Chemometric methods can be used to deconvolute overlapping absorption bands to quantitatively assess the tautomeric equilibrium in a given solvent. mdpi.comsciforum.net

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental spectroscopic data. By calculating the relative energies of the different tautomers in the gas phase and in solution (using solvent models), the thermodynamically most stable form can be predicted. sciforum.net These calculations can also predict spectroscopic parameters like NMR chemical shifts and UV-Vis absorption wavelengths, which can then be compared with experimental data to confirm the structural assignment of the observed species. chemrxiv.org

Factors Influencing Tautomeric Equilibrium:

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents can stabilize more polar tautomers through hydrogen bonding. |

| Temperature | Can shift the equilibrium towards the more stable tautomer. |

| pH | Can influence the protonation state and thus the tautomeric equilibrium. |

| Substituents | Electron-donating or -withdrawing groups can alter the relative stability of tautomers. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape and intermolecular interactions of this compound and its derivatives over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of these molecules in various environments, such as in solution or interacting with biological macromolecules.

A key application of MD simulations is the exploration of the conformational flexibility of the tetrahydropyrimidine (B8763341) ring. The ring can adopt various puckered conformations, and MD simulations can map the energy landscape associated with these different conformations and the transitions between them. This is crucial for understanding how the molecule might bind to a receptor or enzyme active site.

MD simulations are also extensively used to study the interactions of this compound derivatives with their biological targets. For instance, simulations can elucidate the binding mode of an inhibitor within an enzyme's active site, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net This information is invaluable for structure-based drug design. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions between the ligand and the protein. nih.gov

Key Parameters Analyzed in MD Simulations:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds, which are crucial for molecular recognition. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or antimicrobial agents.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its steric, electronic, and hydrophobic properties. A wide range of descriptors can be calculated, from simple ones like molecular weight and logP to more complex quantum chemical descriptors.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is then assessed through internal and external validation techniques. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources in the drug discovery process. The insights gained from the QSAR model, by identifying the key molecular features that influence activity, can also guide the rational design of more potent analogs.

Commonly Used Descriptors in QSAR Studies:

| Descriptor Class | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices, shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Hydrophobic | LogP, molar refractivity |

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and processing. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. The investigation of the NLO properties of this compound derivatives can reveal their potential for such applications.

Computational methods, especially DFT, are widely used to predict the NLO properties of molecules. Key parameters that are calculated include the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). ias.ac.in The magnitude of the first hyperpolarizability (β) is a measure of the second-order NLO response.

The design of this compound derivatives with enhanced NLO properties often involves the strategic introduction of electron-donating and electron-withdrawing groups to create a charge-transfer system. The π-conjugation within the molecule also plays a crucial role in determining the NLO response. nih.gov Theoretical calculations can be used to screen different substitution patterns and predict which derivatives are likely to have the most significant NLO properties. These computational predictions can then guide the synthesis of promising NLO materials. rsc.org

Key NLO Properties and Their Significance:

| Property | Symbol | Significance |

| Dipole Moment | μ | Influences the molecular alignment in an electric field. |

| Polarizability | α | A measure of the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response, related to phenomena like second-harmonic generation. |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response. |

Application of Conceptual DFT Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules based on how their electron density changes. Reactivity descriptors derived from this theory, such as Fukui functions, offer valuable insights into the reactive sites of this compound and its derivatives.

The Fukui function, f(r), indicates the change in electron density at a specific point in space when an electron is added to or removed from the molecule. faccts.de There are three types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor), indicating sites susceptible to receiving an electron.

f-(r): for electrophilic attack (attack by an electron acceptor), indicating sites prone to donating an electron.

f0(r): for radical attack.

By calculating and visualizing the Fukui functions, it is possible to identify the most reactive atoms or regions within the this compound molecule. For example, the sites with the highest values of f+(r) are predicted to be the most susceptible to nucleophilic attack, while those with the highest f-(r) values are the most likely targets for electrophiles. faccts.de This information is crucial for understanding the reaction mechanisms involving these compounds and for predicting the regioselectivity of their reactions. nih.gov

Structure Activity Relationship Sar Studies of Tetrahydropyrimidine 2,4 Dione Derivatives

Influence of Substituent Variations on Biological Activities

The biological profile of tetrahydropyrimidine-2,4-dione derivatives is profoundly influenced by the nature and placement of various substituents on the heterocyclic ring. Modifications at positions C2, C4, C5, N1, and N3 can dramatically alter the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Positional Effects of Substituents on the Tetrahydropyrimidine (B8763341) Ring (e.g., C2, C4, C5, N1, N3)

The position of substituents on the pyrimidine (B1678525) nucleus is a determining factor for the biological activity of these compounds. nih.gov The type and location of functional groups on aromatic rings attached to the core structure are also crucial for bioactivity. nih.gov

For instance, in a series of tetrahydropyrimidine derivatives investigated for anti-tuberculosis activity, the substituent at the fourth position of an attached benzene (B151609) ring was found to be critical. A trifluoromethyl group at this position conferred the most potent activity against Mycobacterium tuberculosis (MTB), whereas replacing it with a dimethylamino (N(CH3)2) group resulted in an inactive compound. nih.gov Similarly, substituting the trifluoromethyl group with a fluorine atom at the same position diminished the compound's potency. nih.gov This highlights the sensitivity of the biological target to modifications at this specific location.

Furthermore, SAR studies on 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives, which act as inhibitors of Interleukin-8-induced neutrophil chemotaxis, involved varying the carbonyl function at the C5 position and the chain linked to the amino group at the C6 position. nih.gov These modifications led to compounds with inhibitory activity in the nano- or picomolar range, demonstrating the significant impact of substitutions at these positions. nih.gov

The following table summarizes the observed effects of positional substitutions on the anti-tuberculosis activity of certain tetrahydropyrimidine derivatives.

| Position of Substituent | Substituent Group | Observed Biological Activity |

| C4 of Phenyl Ring | Trifluoromethyl (-CF₃) | Potent anti-TB activity nih.gov |

| C4 of Phenyl Ring | Dimethylamino (-N(CH₃)₂) | Inactive nih.gov |

| C4 of Phenyl Ring | Fluorine (-F) | Reduced potency compared to -CF₃ nih.gov |

| Ortho & Para of Phenyl Ring | Nitro (-NO₂) | Detrimental to activity nih.gov |

Steric and Electronic Effects of Substituents on Molecular Interactions

The biological activity of this compound derivatives is governed by a delicate balance of steric and electronic effects, which dictate how these molecules interact with their biological targets. nih.govresearchgate.net Steric hindrance, caused by bulky substituents, can prevent a molecule from fitting into a binding site, while electronic properties, such as electron-donating or electron-withdrawing capabilities, influence non-covalent interactions like hydrogen bonding and electrostatic interactions. nih.govnih.gov

In the context of potential thymidylate kinase inhibitors, steric hindrance between substituents and amino acid residues in the target's binding site was observed to cause a lack of interaction. nih.gov This suggests that the size and shape of the substituents are critical for achieving the correct orientation for binding. Conversely, the presence of bulky substituents does not always lead to increased steric repulsion within the transition state of a reaction; in some cases, it can lead to a release of steric repulsion. nih.gov The activation barrier in such reactions may instead be governed by the weakening of electrostatic attraction and orbital interactions. nih.gov

Electronic effects also play a pivotal role. The introduction of fluorine atoms, for example, can significantly impact a drug's stability, absorption, and mechanism of action. nih.gov Due to its small size, high electronegativity, and ability to form strong C-F bonds, fluorine can act as a good hydrogen bond acceptor and participate in resonance, thereby enhancing binding affinity. nih.gov The distribution of charge within a molecule, indicated by its dipole moment, can also correlate with its biological activity. nih.gov

Computational methods like Density Functional Theory (DFT) and approaches such as the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) are employed to disentangle and quantify the separate contributions of steric and electronic effects, providing a deeper understanding of ligand-target interactions and reaction mechanisms. mdpi.com

Role of Oxo and Thioxo Substitutions at C2 Position

In studies of tetrahydropyrimidine derivatives as potential anti-tuberculosis agents, the nature of the C2 substituent was found to be a critical determinant of activity. A compound with a carbonyl (oxo) group at C2 exhibited twofold higher activity against Mycobacterium tuberculosis than its corresponding thiocarbonyl (thioxo) analogue. nih.gov This demonstrates the importance of the carbonyl group for the observed anti-TB activity in this specific series. nih.gov

Conversely, numerous biologically active compounds are based on the 2-thioxo-tetrahydropyrimidine scaffold. For example, a series of 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives were synthesized and identified as potent and selective inhibitors of Interleukin-8-induced human neutrophil chemotaxis. nih.gov Similarly, 5-substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives have been investigated for their inhibitory effects on Schistosoma mansoni cercarial elastase. nih.govresearchgate.net

The choice between an oxo and a thioxo group at the C2 position is therefore a key consideration in the design of new tetrahydropyrimidine-based agents, with the optimal choice being target-dependent.

The table below illustrates the target-dependent preference for oxo versus thioxo substitution at the C2 position.

| Compound Series | C2 Substituent | Target/Activity | Result |

| Anti-TB Tetrahydropyrimidines | Oxo (C=O) | Mycobacterium tuberculosis | Two-fold higher activity nih.gov |

| Anti-TB Tetrahydropyrimidines | Thioxo (C=S) | Mycobacterium tuberculosis | Lower activity nih.gov |

| Pyrimidine-5-carbonyl derivatives | Thioxo (C=S) | IL-8-induced neutrophil chemotaxis | Potent inhibitory activity nih.gov |

| Pyrimidine-5-sulfonylhydrazide derivatives | Thioxo (C=S) | Schistosoma mansoni cercarial elastase | Potent inhibitory activity nih.govresearchgate.net |

Impact of Stereochemistry (e.g., at the C4 stereocenter) on Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action, as biological systems are inherently chiral. nih.gov For this compound derivatives possessing a stereocenter, typically at the C4 position, the different enantiomers can exhibit significant variations in their biological activity, potency, and metabolic profiles. nih.govnih.gov

The two enantiomers of a chiral drug can differ in their interaction with chiral biological targets like enzymes and receptors. nih.gov One enantiomer may fit perfectly into a binding site, leading to a therapeutic effect, while the other may bind less effectively or not at all. nih.gov

In the development of tetrahydropyrimidine-based compounds as potential thymidylate kinase inhibitors for anti-TB therapy, the stereochemistry at the C4 position was found to be crucial. nih.gov Docking studies revealed that substituents on the phenyl group at the C4 position of the (R)-enantiomer were more favorably positioned to interact with key amino acid residues (specifically ARG 95) in the target's binding pocket compared to the corresponding (S)-enantiomer. nih.gov This preferential binding of one stereoisomer underscores the importance of controlling stereochemistry to optimize efficacy. The use of single-enantiomer drugs can lead to more selective pharmacological profiles and improved therapeutic indices. nih.gov

Rational Design Principles for Optimizing this compound Based Agents

The optimization of this compound derivatives into potent and selective therapeutic agents relies heavily on principles of rational drug design. nih.gov This approach utilizes the understanding of structure-activity relationships and target-ligand interactions to make informed modifications to a lead compound. Key strategies include structure-based design, ligand-based design, and SAR expansion. nih.govnih.gov

Structure-based drug design is employed when the three-dimensional structure of the biological target is known. Techniques such as molecular docking can simulate the binding of virtual compounds to the target's active site, predicting binding affinity and orientation. nih.gov This allows for the design of molecules with improved complementarity to the target, enhancing potency and selectivity.

When the target structure is unknown, ligand-based methods are used. These approaches, such as developing a pharmacophore model, are based on the structures of known active compounds. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the model or to guide the modification of existing scaffolds. nih.gov

A crucial aspect of rational design is the iterative process of synthesis and biological evaluation. Initial SAR findings guide the design of new analogues, which are then synthesized and tested. The results of these tests feed back into the design cycle, leading to a progressive optimization of the desired properties. nih.gov This process aims not only to enhance potency but also to improve physicochemical and pharmacokinetic properties to ensure the compound is "drug-like". nih.gov

Biological Activity and Mechanistic Investigations of Tetrahydropyrimidine 2,4 Dione Analogues

Molecular Interaction Studies and Binding Mechanisms

The therapeutic potential of tetrahydropyrimidine-2,4-dione analogues is fundamentally linked to their ability to interact with specific biological macromolecules. Understanding these interactions at a molecular level is crucial for rational drug design and for elucidating their mechanisms of action. This section details the assessment of protein-ligand binding affinities, computational docking simulations that predict binding modes, and the ways in which these compounds interfere with critical biochemical pathways.

Protein-Ligand Binding Affinity Assessment

The binding affinity of a ligand for its protein target is a critical determinant of its biological activity. For this compound analogues, this has been quantified in various studies, often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process or component by 50%.

One area of investigation has been the P2X7 receptor, an ATP-gated ion channel involved in inflammation. A series of pyrimidine-2,4-dione derivatives were evaluated for their antagonistic effects on this receptor. Modifications to the core structure led to the identification of potent antagonists, with some compounds exhibiting IC50 values in the low nanomolar range. For instance, trifluoromethyl-chloro benzoyl derivatives and adamantyl carbonyl derivatives demonstrated IC50 values between 10 and 30 nM, indicating high binding affinity for the human P2X7 receptor.

In the context of antiviral research, N-hydroxy thienopyrimidine-2,4-diones have been identified as inhibitors of the RNase H activity of HIV reverse transcriptase. The binding affinity of these compounds was found to be significant, with the most potent analogue, compound 11d , exhibiting an IC50 of 0.04 µM. nih.gov This high affinity suggests a strong and specific interaction with the enzyme's active site.

| Compound Class | Target Protein | Key Findings | IC50 Values |

| Pyrimidine-2,4-dione derivatives | P2X7 Receptor | Polycycloalkyl acyl or di-halogenated benzoyl substituents were favorable for activity. | 10 - 30 nM |

| N-Hydroxy thienopyrimidine-2,4-diones | HIV Reverse Transcriptase (RNase H) | Compound 11d showed potent inhibition. | 0.04 µM |

| 1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivatives | Tyrosine Kinase | Compound 5c identified as a promising candidate based on binding affinity. | Not explicitly stated in nM or µM, but ranked by docking score. |

| 1,2,3,4-Tetrahydropyrimidine-5-carboxylate derivatives | Glucokinase | Chloro-substituted compound 5g showed the best affinity. | Not explicitly stated in nM or µM, but ranked by docking score. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides valuable insights into the binding mode and interactions between a ligand and its target protein at the atomic level.

For 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, molecular docking studies have been employed to understand their interactions with enzymes like tyrosine kinase and glucokinase. The results for the most promising compound, 5c , when docked with tyrosine kinase, revealed the specific binding mode within the receptor site. Similarly, the chloro-substituted analogue 5g was identified as having the best binding affinity for the glucokinase binding pocket. These simulations help to rationalize the observed biological activities and guide the design of more potent inhibitors.

In the case of N-hydroxy thienopyrimidine-2,4-diones as HIV RNase H inhibitors, docking studies corroborated the experimental findings. The top-scoring pose for compound 11d predicted an edge-on π-stacking interaction between its 4-chlorophenyl ring and the histidine residue H539 of the enzyme. nih.gov This interaction is thought to restrict the conformational flexibility of a loop within the enzyme, thereby impairing its catalytic activity. nih.gov

Docking studies of N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide with COX-1 and COX-2 enzymes also showed good correlation with their experimentally determined anti-inflammatory activity.

| Compound Analogue | Target Protein | Key Predicted Interactions |

| Compound 5c (a 1,2,3,4-tetrahydropyrimidine-5-carboxylate) | Tyrosine Kinase | Best fit and binding affinity within the receptor site. |

| Compound 5g (a 1,2,3,4-tetrahydropyrimidine-5-carboxylate) | Glucokinase | Strong affinity within the glucokinase binding pocket. |

| Compound 11d (an N-hydroxy thienopyrimidine-2,4-dione) | HIV Reverse Transcriptase (RNase H) | Edge-on π-stacking with residue H539. |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-1 and COX-2 | Interactions consistent with anti-inflammatory activity. |

Interactions with Nucleic Acid Biosynthesis Pathways

The structural similarity of the pyrimidine (B1678525) core to the nucleobases of DNA and RNA (uracil, thymine (B56734), and cytosine) suggests that this compound analogues could potentially interfere with nucleic acid biosynthesis. Dihydropyrimidinones (DHPMs), a closely related class of compounds, are known to form hydrogen bonds with nucleotides like uracil (B121893), thymine, cytosine, adenine, and guanine.

A significant mechanism of action for certain pyrimidine-2,4-dione analogues is the inhibition of enzymes crucial for viral replication, which is fundamentally a process of nucleic acid synthesis. For example, a series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have been identified as potent inhibitors of HIV reverse transcriptase (RT). nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its function, thereby halting the synthesis of viral DNA from its RNA template. nih.gov

Furthermore, as previously mentioned, N-hydroxy thienopyrimidine-2,4-diones inhibit the RNase H domain of HIV RT. nih.gov RNase H is responsible for degrading the RNA strand of the RNA-DNA hybrid during reverse transcription, a necessary step for the completion of viral DNA synthesis. By inhibiting this enzymatic activity, these compounds effectively disrupt a key stage in the viral life cycle.

Another study demonstrated that tetrahydropyrimidine (B8763341) derivatives can modulate protein-DNA interactions. Specifically, 2-methyl-4-carboxy,5-hydroxy-3,4,5,6-tetrahydropyrimidine (THP(A)) was shown to inhibit the cleavage of plasmid DNA by type II restriction endonucleases, such as EcoRI, by preventing the formation of the enzyme-DNA complex.

Cellular and Molecular Mechanism of Action Investigations

Beyond direct molecular interactions, it is essential to understand how this compound analogues affect cellular processes. This includes their influence on the cell division cycle and their ability to modulate intracellular signaling pathways that govern cell proliferation, survival, and death.

Influence on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Disruption of this process is a key strategy in cancer therapy. Certain this compound analogues have been shown to exert their antiproliferative effects by inducing cell cycle arrest.

For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d , was investigated for its effect on the cell cycle of A549 non-small cell lung cancer cells. Flow cytometry analysis revealed that treatment with this compound led to a dose-dependent arrest of the cells in the G0/G1 phase. The percentage of cells in the G0/G1 phase increased from 56% in the control group to 67% in the group treated with 10 µM of the compound. This G0/G1 arrest prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation.

Similarly, a series of pyrimidine-2,4-diamine analogues were found to significantly inhibit cancer cell proliferation by inducing robust cell cycle arrest, which subsequently led to cell senescence.

| Compound Class/Derivative | Cell Line | Effect on Cell Cycle | Observed Phase of Arrest |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (5d ) | A549 (Non-small cell lung cancer) | Dose-dependent inhibition of cell cycle progression. | G0/G1 Phase |

| Pyrimidine-2,4-diamine analogues | HCT116 (Colorectal cancer), A549 | Induced robust cell cycle arrest and cell senescence. | Not specified |

Modulation of Signal Transduction Pathways (e.g., AKT, ERK Phosphorylation)

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, regulating a multitude of cellular functions. The PI3K/AKT and MAPK/ERK pathways are two of the most critical pathways involved in cell proliferation, survival, and differentiation, and they are often dysregulated in cancer.

Analogues of this compound have been developed as potent inhibitors of these pathways. For instance, the pyrrolopyrimidine analogue AZD5363 was discovered as a potent, orally bioavailable inhibitor of Akt kinases. nih.gov By inhibiting the phosphorylation of Akt, this compound effectively blocks the downstream signaling that promotes cell survival and growth. nih.gov This demonstrates that the pyrimidine core can be a scaffold for potent Akt inhibitors.

In another study, the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 5d was found to suppress the proliferation of non-small cell lung cancer cells by deactivating the mitogen-activated protein kinase (MAPK) pathway. The MAPK/ERK pathway is a key regulator of cell cycle progression, and its deactivation by the compound provides a mechanism for the observed G0/G1 cell cycle arrest.

Inhibition of Viral DNA Synthesis

Analogues of this compound have demonstrated significant potential as antiviral agents, primarily through the inhibition of viral DNA synthesis. This activity is largely attributed to their structural similarity to natural nucleosides, allowing them to interfere with the processes of viral replication. These compounds can act as inhibitors of viral DNA polymerases, the enzymes responsible for synthesizing viral DNA, thereby halting the proliferation of the virus.

Research has identified several derivatives of the pyrimidine-2,4-dione scaffold that are effective against a variety of DNA viruses. These compounds often function as nucleoside analogues, which, once incorporated into a growing DNA chain, cause premature termination. This mechanism is a cornerstone of many antiviral therapies.

A notable example is the activity of certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines. One such compound demonstrated significant in vitro activity against Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1), and Herpes Simplex Virus type 2 (HSV-2). nih.gov This particular nucleoside analogue also effectively reduced the replication of episomal Hepatitis B Virus (HBV) DNA in human hepatoblastoma cells. nih.gov

Further studies into pyrrolo[2,3-d]pyrimidine nucleoside analogues have reinforced their antiviral potential. One derivative, 2,4-diamino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine (T70080), was shown to inhibit HBV replication with a high therapeutic index, indicating its selectivity for the viral process over host cell proliferation. nih.gov The antiviral effect was potent, with the compound completely inhibiting viral DNA replication at higher concentrations. nih.gov

The table below summarizes the in vitro antiviral activity of selected this compound analogues against various DNA viruses, highlighting their inhibitory concentrations.

| Compound | Virus | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) Strain AD169 | MRC-5 | 3.7 µg/mL | nih.gov |

| 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) Strain D16 | Not Specified | 11 µg/mL | nih.gov |

| 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine | Hepatitis B Virus (HBV) | Human Hepatoblastoma 2.2.15 | 0.7 µg/mL | nih.gov |

| 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine (T70080) | Hepatitis B Virus (HBV) | 2.2.15 cells | 0.7 µg/mL | nih.gov |

| 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine | Herpes Simplex Virus 1 (HSV-1) | Vero | 4.1 µg/mL | nih.gov |

| 2,4-diamino-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine | Herpes Simplex Virus 2 (HSV-2) | Vero | 6.3 µg/mL | nih.gov |

Applications of Tetrahydropyrimidine 2,4 Dione As a Versatile Chemical Scaffold

Development of Lead Compounds in Drug Discovery

The tetrahydropyrimidine-2,4-dione framework is a cornerstone in the discovery of new therapeutic agents. Its inherent drug-like properties and the ability to introduce a variety of substituents allow for the fine-tuning of pharmacological profiles, leading to the identification of potent and selective lead compounds.

Derivatives of this scaffold have been investigated for a multitude of therapeutic targets. For instance, certain tetrahydropyridopyrimidine-2,4-diones have been developed as antagonists for the human gonadotropin-releasing hormone (GnRH) receptor, with some analogs achieving binding affinities in the nanomolar range. mdpi.com This line of research is crucial for developing treatments for hormone-dependent diseases.

Furthermore, the structural versatility of this compound has been exploited in the development of novel anti-tumor drugs. Studies have shown that specific derivatives have the potential to serve as lead compounds for treating aggressive cancers like glioma. researchgate.net The ability to modify the core structure at various positions allows for the optimization of anti-proliferative potency and pharmacokinetic properties.

The following table summarizes key findings in the development of lead compounds based on the this compound scaffold:

| Therapeutic Target | Key Findings |

| Human GnRH Receptor | Development of antagonists with binding affinities below 10 nM. mdpi.com |

| Glioma | Identification of a lead compound with significant in vivo anti-tumor activity. researchgate.net |

Scaffold for Antimicrobial Agent Development (Antibacterial, Antifungal, Antiviral, Antitubercular)

The this compound nucleus is a well-established pharmacophore in the design of antimicrobial agents. bohrium.comnih.govnih.gov Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria. bohrium.comnih.govnih.gov

In the realm of antibacterial research, novel tetrahydropyrimidine (B8763341) derivatives have been synthesized and evaluated against a panel of clinically relevant bacteria. For example, certain compounds have exhibited significant activity against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. bohrium.comnih.gov The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

The antifungal potential of this scaffold is also noteworthy. Researchers have explored the synthesis of various derivatives and tested their efficacy against fungal pathogens. These studies have highlighted the importance of specific structural features in determining the potency and spectrum of antifungal activity.

Moreover, the this compound core has been investigated for its antiviral properties. The structural similarity to nucleobases makes it a promising candidate for the development of inhibitors of viral replication. Research in this area continues to uncover new derivatives with potent antiviral activity. The scaffold has also been identified as a promising starting point for the development of antitubercular agents, addressing the urgent need for new drugs to combat tuberculosis. bohrium.com

Below is a data table showcasing the antimicrobial activity of selected this compound derivatives:

| Pathogen | Derivative Type | Key Findings |

| Staphylococcus aureus | Thione-substituted | Significant growth inhibition observed. bohrium.com |

| Escherichia coli | Variously substituted | Moderate to good antibacterial activity. nih.gov |

| Fungal Pathogens | General derivatives | Promising antifungal activity reported. bohrium.com |

| Viral Pathogens | Nucleoside analogs | Potential as inhibitors of viral replication. bohrium.com |

| Mycobacterium tuberculosis | General derivatives | Identified as a promising scaffold for antitubercular drug discovery. bohrium.com |

Core Structure for Anticancer Agent Research

The this compound scaffold is a prominent feature in a significant number of anticancer agents. researchgate.netbohrium.comrsc.org Its derivatives have been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance. researchgate.netrsc.org

One of the key strategies in cancer therapy is the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling. nih.gov Tetrahydropyrimidine derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Certain compounds have demonstrated remarkable cytotoxic efficiency against various cancer cell lines, with GI50 values in the nanomolar range. nih.gov

The structure-activity relationship (SAR) studies of these compounds have revealed that modifications at different positions of the pyrimidine (B1678525) ring can significantly impact their anticancer activity. For instance, the introduction of specific aryl groups and electron-donating or -withdrawing substituents can enhance the anti-proliferative potency. rsc.org

The following table presents a summary of the anticancer activity of representative this compound derivatives:

| Cancer Cell Line | Derivative Type | Key Findings |

| Various cancer cell lines | EGFR/VEGFR-2 inhibitors | GI50 values as low as 35 nM. nih.gov |

| Human malignant glioma (U87, U251) | N1-alkylated DHPMs | Effective cytotoxicity observed. rsc.org |

| Human breast cancer (MCF-7) | Thio-urea functionalized | Enhanced in vitro anticancer activity. rsc.org |

Potential in Agricultural Chemical Development (e.g., Herbicidal Properties)

The pyrimidine scaffold, in general, is a well-known structural motif in a variety of herbicides. thepharmajournal.com While direct studies on the herbicidal properties of this compound itself are limited, the broader class of pyrimidine derivatives has shown significant potential in agricultural applications.

Research into fused pyrimidine systems, such as pyrido[2,3-d]pyrimidine-2,4-diones, has demonstrated notable herbicidal activity against various weed species. mdpi.com Some of these compounds have shown efficacy comparable to commercial herbicides. mdpi.com The mode of action for many of these derivatives involves the inhibition of key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

Furthermore, the structural similarities to uracil (B121893), a key component of nucleic acids, suggest that this compound derivatives could potentially interfere with essential biological processes in plants. The versatility of the scaffold allows for the synthesis of a wide range of analogs, which can be screened for herbicidal activity against different weed species.

The following table highlights the herbicidal potential of related pyrimidine-2,4-dione structures:

| Compound Class | Target Weed | Key Findings |

| Pyrido[2,3-d]pyrimidine-2,4-diones | Bentgrass | Good activity at 1 mM concentration. mdpi.com |

| Thieno[2,3-d]pyrimidine-2,4-diones | Wide spectrum of weeds | Excellent weed control at rates of 30-75 g ai/ha. nih.gov |

| Phenylpyrimidine derivatives | Raphanus sativus | Noticeable pre-emergent herbicidal activities. thepharmajournal.com |

Utility in Advanced Material Science (e.g., Electronic and Optical Properties)

While the direct application of this compound in advanced material science is an emerging area of research, the inherent properties of the heterocyclic core suggest potential for its use in the development of novel materials with interesting electronic and optical characteristics.